Triacetylguanosine
Description
Contextualizing Triacetylguanosine within Nucleoside Chemistry Research
This compound is a purine (B94841) nucleoside derivative where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are protected by acetyl groups. nih.gov This modification places it within the broader category of protected nucleosides, which are indispensable tools in the chemical synthesis of nucleic acids and their analogues. umich.edu Nucleoside chemistry, a sub-discipline of organic chemistry, focuses on the synthesis and reactions of nucleosides, the fundamental building blocks of DNA and RNA. organicreactions.org The field is pivotal for creating modified nucleosides that can be used as therapeutic agents or as probes to study biological processes. organicreactions.orgresearchgate.net
The primary challenge in working with natural nucleosides like guanosine (B1672433) is their poor solubility in organic solvents, which are commonly used in synthetic chemistry. nih.gov Furthermore, the multiple reactive hydroxyl groups on the ribose moiety and the functional groups on the nucleobase necessitate the use of protecting groups to achieve regioselective reactions. umich.edu this compound, with its acetylated ribose, exemplifies a strategic approach to overcome these challenges, making it a valuable intermediate in the synthesis of more complex molecules such as oligonucleotides and nucleoside analogues. nih.govsharingtechcn.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₆H₁₉N₅O₈ |
| Molecular Weight | 409.35 g/mol |
| CAS Number | 6979-94-8 |
| Appearance | White to off-white powder |
| Melting Point | 226-231 °C |
| Solubility | Insoluble in water |
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Historical Perspectives on this compound Synthesis and Early Characterization
The synthesis of nucleosides has been a central theme in organic chemistry for over a century. Early methods, such as the fusion method, involved heating a nucleobase with a protected sugar, like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, at high temperatures. wikipedia.org Another historical approach is the metal salt method, which utilized mercury or silver salts of the heterocyclic base reacted with a protected sugar halide. wikipedia.org
A significant advancement in nucleoside synthesis was the development of the silyl-Hilbert-Johnson (or Vorbrüggen) reaction. This method involves the reaction of a silylated heterocyclic base with an electrophilic sugar derivative, typically in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.org This approach offered milder reaction conditions and greater stereoselectivity, becoming a cornerstone of modern nucleoside synthesis. The synthesis of guanosine derivatives, however, presented a persistent challenge due to the formation of N7 and N9 isomeric mixtures. fiu.edu
An improved procedure for the synthesis of 2',3',5'-tri-O-acetylguanosine involves the use of acetic anhydride (B1165640) and pyridine (B92270) in N,N-dimethylformamide (DMF), which provides the product in high yields of approximately 87%. cdnsciencepub.com Early characterization of synthesized nucleosides heavily relied on techniques such as melting point determination, elemental analysis, and optical rotation. scripps.edu With the advent of modern analytical techniques, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have become indispensable for the unambiguous structural elucidation of these compounds. fiu.edu
Significance of Acetylation in Guanosine Derivatives for Research Applications
The acetylation of the ribose hydroxyl groups in guanosine to form this compound is a critical chemical modification that significantly enhances its utility in research. The primary benefits of this acetylation are twofold: increased solubility in organic solvents and protection of the hydroxyl groups from unwanted reactions.
The acetyl groups render the otherwise polar guanosine molecule more lipophilic, thereby improving its solubility in a wider range of organic solvents used in synthetic chemistry. nih.gov This enhanced solubility is crucial for achieving homogeneous reaction conditions, which often leads to higher yields and purity of the desired products.
Furthermore, the acetyl groups act as protecting groups, temporarily blocking the reactivity of the 2', 3', and 5'-hydroxyl groups. umich.edu This protection is essential for directing chemical modifications to other parts of the molecule, such as the nucleobase, or for the controlled, stepwise synthesis of oligonucleotides. In oligonucleotide synthesis, protecting groups are fundamental to ensure that the phosphoramidite (B1245037) chemistry proceeds specifically at the desired 5'-hydroxyl position of the growing nucleic acid chain. umich.edu
The use of acetyl groups as protecting groups is a well-established strategy in nucleoside chemistry. libretexts.org They are stable under a variety of reaction conditions but can be readily removed (deprotected) by basic hydrolysis, typically using ammonia (B1221849) or methylamine, to regenerate the natural hydroxyl groups once the desired synthetic steps are complete. cdnsciencepub.comlibretexts.org This strategic use of protection and deprotection allows for the precise and efficient synthesis of complex biomolecules. For instance, this compound serves as a key starting material for the synthesis of various modified nucleosides, including 2-chloroadenosine, through a series of chemical transformations where the acetyl groups protect the ribose moiety. sharingtechcn.com
Table 2: Comparison of Guanosine and this compound for Research Applications
| Feature | Guanosine | This compound | Significance in Research |
|---|---|---|---|
| Solubility | Poor in many organic solvents | Improved solubility in organic solvents | Facilitates synthetic reactions in non-aqueous media, leading to higher efficiency. |
| Reactivity of Ribose | High (multiple reactive -OH groups) | Low (hydroxyl groups are protected) | Allows for regioselective modifications on the nucleobase without side reactions on the sugar. |
| Role in Synthesis | Limited direct use in organic synthesis | Key intermediate in oligonucleotide and modified nucleoside synthesis | Enables the controlled and stepwise construction of complex nucleic acid-based molecules. |
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Structure
3D Structure
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXDFYDZZFYGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290077 | |
| Record name | STK672277 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27460-40-8, 6979-94-8 | |
| Record name | NSC103558 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6979-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK672277 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies of Triacetylguanosine
Established Synthetic Pathways to Triacetylguanosine
The preparation of this compound is a fundamental step in many synthetic routes involving guanosine (B1672433). The most common and efficient methods rely on acetylation using acetic anhydride (B1165640).
Acetic Anhydride-Pyridine Based Acetylation of Guanosine
The primary method for synthesizing this compound involves the direct acetylation of guanosine using acetic anhydride in the presence of pyridine (B92270). illinois.educdnsciencepub.comuga.edu Pyridine acts as both a solvent and a catalyst, facilitating the acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose ring, as well as the exocyclic amino group (N2) of the guanine (B1146940) base. illinois.educdnsciencepub.com This reaction is typically performed under mild conditions, often at room temperature or with gentle cooling, and is known for its robustness and high yields. illinois.eduuga.edu The resulting product, 2',3',5'-tri-O-acetylguanosine, is generally obtained in good purity after standard workup procedures. illinois.eduuga.edu
Optimization of Reaction Conditions and Yields
Table 1: Key Parameters for this compound Synthesis
| Parameter | Typical Conditions/Value | Role/Impact | Citation |
| Guanosine | Starting Material | Precursor nucleoside | illinois.educdnsciencepub.com |
| Acetic Anhydride | 5-10 molar equivalents | Acetylating agent for hydroxyl and amino groups | illinois.edu |
| Pyridine | Solvent and Catalyst | Facilitates acetylation reaction | illinois.educdnsciencepub.com |
| Temperature | 0°C to Room Temperature | Optimal range for high yield and purity | illinois.edu |
| Reaction Time | 4-6 hours | Ensures complete acetylation | illinois.edu |
| Yield | >90% | Achieved through optimized conditions | illinois.edu |
| DMAP (optional) | Catalytic amount | May accelerate reaction and improve yield | illinois.edunih.gov |
Functionalization and Derivatization at the Nucleobase and Ribose Moieties
This compound serves as a versatile scaffold for introducing diverse modifications to both the guanine base and the ribose sugar. The acetyl protecting groups can be selectively manipulated or removed, allowing for targeted chemical transformations.
Regioselective Functionalization Techniques
The protected nature of this compound allows for regioselective modifications. The 5'-O-acetyl group, for example, exhibits differential lability compared to the 2' and 3' acetates. illinois.edu Mild alkaline hydrolysis, such as treatment with dilute ammonia (B1221849) in methanol, can selectively cleave the 5'-acetate, yielding 2',3'-di-O-acetylguanosine. illinois.edu This unmasked 5'-hydroxyl group can then be subjected to further derivatization without affecting other protected sites. illinois.edu Beyond selective deprotection, carefully controlled reaction conditions can enable modifications at other positions, including electrophilic substitution at the C8 position of the guanine ring. nih.gov
Synthesis of Thionucleoside Analogues from this compound (e.g., 6-thioguanosine)
This compound is a key intermediate in the synthesis of thionucleoside analogues, most notably 6-thioguanosine (B559654). cdnsciencepub.comnih.gov The process involves the conversion of the carbonyl group at the C6 position of guanine into a thiocarbonyl group. nih.gov This transformation is typically achieved using thionating reagents such as phosphorus pentasulfide (P4S10) or Lawesson's reagent. cdnsciencepub.comnih.gov The reaction is often carried out in pyridine, a solvent compatible with the acetyl protecting groups. nih.gov The acetyl groups on this compound protect the ribose hydroxyls and the N2 amino group during the thiolation reaction, and can either be retained or subsequently removed. cdnsciencepub.comnih.gov
Table 2: Synthesis of Thionucleoside Analogues from this compound
| Starting Material | Thionating Reagent | Solvent | Target Product | Key Transformation | Citation |
| This compound | Phosphorus pentasulfide (P4S10) | Pyridine | 6-Thioguanosine | C6 thiolation | cdnsciencepub.comnih.gov |
| This compound | Lawesson's reagent | Various | Thionucleoside analogue | C6 thiolation | cdnsciencepub.comnih.gov |
Preparation of Alkylated and Substituted Guanine Derivatives (e.g., N2-alkylation)
This compound serves as a valuable precursor for the synthesis of N2-alkylated and other substituted guanine derivatives. nih.govoup.com The N2 amino group, which is acetylated in this compound, can be a site for further functionalization. nih.gov N2-alkylation typically involves treating the protected guanosine derivative with an alkylating agent, such as an alkyl halide or alkyl sulfate, in the presence of a base. nih.govoup.com The presence of acetyl protecting groups on the ribose moiety and potentially on the N2 amino group itself can influence the regioselectivity and efficiency of these alkylation reactions. oup.com While some synthetic strategies may involve selective deprotection of the N2 amino group followed by alkylation and re-protection, direct alkylation of protected intermediates is often pursued for synthetic economy. oup.com
Table 3: Preparation of N2-Alkylated Guanine Derivatives
| Starting Material | Alkylating Agent | Base | Target Site | Product Type | Citation |
| This compound | Alkyl halide | Base | N2 | N2-alkylated guanosine derivative | nih.govoup.com |
| This compound | Alkyl sulfate | Base | N2 | N2-alkylated guanosine derivative | nih.govoup.com |
Compound List:
Guanosine
this compound (2',3',5'-tri-O-acetylguanosine)
6-thioguanosine
Derivatization for Amphiphilic Guanosine Analogue Design
The inherent amphiphilic nature of nucleosides, combining a polar sugar-phosphate backbone with a less polar base, can be further modulated through chemical derivatization. While this compound itself exhibits increased lipophilicity due to the acetyl groups ontosight.ai, it can serve as a starting point or intermediate for designing more complex amphiphilic guanosine analogues. Research into amphiphilic nucleoside derivatives often involves attaching lipophilic chains and various hydrophilic functional groups to the sugar or base moieties. These modifications aim to create molecules with specific self-assembly properties, potentially useful in areas like supramolecular chemistry or drug delivery systems researchgate.net. The increased lipophilicity imparted by acetylation, as seen in this compound, is a foundational step in enhancing the hydrophobic character required for amphiphilicity.
Application of this compound in Oligonucleotide Synthesis
This compound and its derivatives play a crucial role in the sophisticated field of oligonucleotide synthesis. The controlled assembly of nucleotide sequences, whether for DNA or RNA, relies heavily on the use of protected nucleoside building blocks. These protecting groups ensure that reactions occur specifically at the desired positions, preventing unwanted side reactions and ensuring the fidelity of the synthesized oligonucleotide chain atdbio.comwikipedia.org. This compound, as a protected form of guanosine, is instrumental in this process.
Role as a Precursor in RNA Solid-Phase Synthesis
In the context of RNA solid-phase synthesis, this compound serves as a valuable precursor for the preparation of essential phosphoramidite (B1245037) monomers acs.orgnih.gov. Specifically, 2',3',5'-tri-O-acetyl-guanosine has been utilized in the synthesis pathways leading to modified RNA phosphoramidites acs.org. Furthermore, it acts as a starting material in the development of novel protection strategies for guanosine phosphoramidites, which are critical for efficient RNA synthesis nih.gov. The acetyl groups on the ribose hydroxyls provide temporary protection, facilitating subsequent chemical modifications and the introduction of more permanent protecting groups necessary for the phosphoramidite chemistry used in solid-phase synthesis nih.govnih.gov.
Development of Novel Nucleobase Protection Concepts for Guanosine Phosphoramidites
The synthesis of guanosine phosphoramidites, key building blocks for RNA synthesis, presents unique challenges, particularly concerning the protection of the guanine nucleobase and the ribose hydroxyls nih.govresearchgate.net. This compound has been employed as a starting material in the development of advanced protection strategies. For instance, it serves as a precursor in synthetic routes that yield guanosine derivatives with novel protecting group patterns, such as O6-tert-butyl and N2(Boc)2, which are advantageous for creating modified guanosine phosphoramidites nih.gov. The presence of acetyl groups in this compound itself demonstrates a fundamental approach to protecting the hydroxyl groups, which is a prerequisite for many complex synthetic transformations in oligonucleotide chemistry nih.govacs.org.
Enzymatic Transformations Involving this compound and its Derivatives
While extensive research details the chemical synthesis and modification of guanosine derivatives, specific enzymatic transformations directly involving this compound or its immediate derivatives are not prominently featured in the provided literature. Studies have explored enzymatic modifications of guanosine within tRNA structures nih.gov and enzymatic pathways for other nucleoside derivatives uliege.benih.gov, but direct enzymatic conversion or utilization of this compound as a substrate for specific enzymes has not been highlighted in the reviewed materials.
Advanced Derivatization Strategies for Enhanced Analytical Detection
Chemical derivatization is a powerful technique to improve the analytical detectability of compounds, particularly those lacking strong chromophores or exhibiting poor ionization efficiency in mass spectrometry xjtu.edu.cn. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are widely used for derivatizing molecules containing carbonyl, carboxyl, or phosphoryl groups researchgate.netnih.govrsc.orgnih.gov. This derivatization enhances chromatographic separation and significantly boosts detection sensitivity in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netnih.govnih.gov. While direct application of 3-NPH to this compound is not specified in the provided texts, these strategies exemplify how chemical modification can dramatically improve the analytical performance of various biomolecules, a principle applicable to nucleoside derivatives in general.
Data Tables
Table 1: Synthesis of this compound Derivatives and Related Intermediates
| Compound/Process | Starting Material | Key Reagents/Conditions | Yield | Reference |
| 2',3',5'-triacetyl-8-bromoguanosine complex (e.g., 1a, 1b) | 2',3',5'-triacetyl-8-bromoguanosine | M(PPh3)4 in refluxing toluene (B28343) (M = Pd, Pt) | Good yields | nih.govacs.org |
| O6-tert-butyl-N2(Boc)2 guanosine | 2',3',5'-O-triacetyl guanosine | Procedure involving two steps, one chromatographic purification | 74% overall | nih.gov |
| 2',3',5'-tri-O-acetyl-guanosine | Guanosine | Acetic anhydride, catalyst/base | Not specified | ontosight.ai |
Table 2: Enhanced Detection Sensitivity via Derivatization
| Derivatization Reagent | Analyte Class | Reported Sensitivity Improvement (Fold) | Reference |
| 3-Nitrophenylhydrazine | N-acyl glycines (e.g., short- to medium-chain) | >50 | nih.gov |
| 3-Nitrophenylhydrazine | Free Fatty Acids (FFAs) | 50-1500 | researchgate.net |
| 3-Nitrophenylhydrazine | Carbonyl, Carboxyl, Phosphoryl metabolites | Significantly improved | nih.gov |
Compound List
this compound (Guanosine 2',3',5'-triacetate)
Guanosine
Acetic anhydride
Palladium(II) complexes
Platinum(II) complexes
2',3',5'-triacetyl-8-bromoguanosine
O6-tert-butyl-N2(Boc)2 guanosine
O6-(4-nitrophenyl)ethyl
N2-acyl
3-Nitrophenylhydrazine (3-NPH)
N-acyl glycines
Free Fatty Acids (FFAs)
Sialic acids
Carbohydrates
Amino acids
Nucleotides
Carnitines
Vitamins
Adenosine
Cytidine
Uridine
Thymine
Uracil
Adenine
Cytosine
Guanine
Structural Elucidation and Conformational Analysis of Triacetylguanosine and Its Derivatives
Crystallographic Studies of Triacetylguanosine Analogs
Single crystal X-ray diffraction (XRD) serves as a cornerstone technique for determining the precise three-dimensional arrangement of atoms within crystalline solids. For this compound analogs, XRD provides atomic-level detail, including bond lengths, bond angles, and torsion angles, which are fundamental to understanding their molecular geometry and stability acs.orgd-nb.infotju.edu.cnrsc.org. By analyzing the diffraction pattern generated when X-rays interact with a single crystal, researchers can construct an electron density map, enabling the precise localization of atoms and the determination of their spatial relationships. This method is indispensable for characterizing novel synthesized derivatives and confirming the structures of known compounds. While specific XRD data for a broad range of this compound analogs are not extensively detailed in the available literature snippets, the general application of XRD in elucidating the structures of nucleoside derivatives is well-established acs.orgshu.ac.ukresearchgate.netresearchgate.netarxiv.org.
Beyond defining the individual molecular structure, crystallographic studies also elucidate how molecules arrange themselves within the crystal lattice, a process known as crystal packing d-nb.inforsc.orgnih.gov. The solid-state conformation and packing of this compound analogs are governed by a complex interplay of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions acs.orgnih.govnih.govchemrxiv.org. These intermolecular forces are critical for stabilizing the crystal structure and can significantly influence the observed molecular conformation. The specific arrangement of molecules within the crystal can lead to conformational states that may differ from those observed in solution. Understanding these packing arrangements is vital, as they can impact macroscopic properties such as solubility, melting point, and solid-state reactivity rsc.orgnih.govchemrxiv.org. Detailed analysis of these packing modes provides a molecular basis for the observed physical properties of crystalline this compound derivatives.
Ribose Pucker Conformation Analysisnih.gov
Table 2: Ribose Pucker Conformations
| Conformation Type | Pseudorotation Phase Angle (P) | Maximum Puckering Amplitude (νmax) | Description of Sugar Ring Atoms | Related Nucleic Acid Form | Citation |
|---|---|---|---|---|---|
| North (N) | ~0° to ±18° | ~60° | C3' is above the plane | A-form DNA/RNA | nih.govglenresearch.comcolostate.edu |
Nucleobase Syn-Anti Conformation Studiesnih.gov
The orientation of the nucleobase relative to the sugar moiety is determined by the conformation around the glycosidic bond (C1'-N9 for purines like guanine (B1146940), and C1'-N1 for pyrimidines). The two primary conformations are anti and syn colostate.edu. In the anti conformation, the base is oriented away from the sugar ring, which is the most prevalent conformation in standard DNA and RNA helices colostate.edu. Conversely, the syn conformation positions the base closer to or directly over the sugar ring. For guanosine (B1672433) derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers a diagnostic method to differentiate between these conformations. Specifically, the chemical shift of the C8 carbon atom of the guanine base serves as a reliable indicator: a ¹³C C8 chemical shift exceeding 135 ppm is characteristic of a syn conformation, whereas a shift below 135 ppm suggests an anti conformation acs.org. Research indicates that certain modifications, particularly at the C8 position, can influence or stabilize the nucleobase in a specific syn or anti orientation, thereby impacting self-assembly properties unibo.itnih.gov.
Table 1: Syn-Anti Conformation Diagnostic for Guanosine Derivatives
| Compound Class/Example | Diagnostic Method | Characteristic Observation | Conformation | Citation |
|---|---|---|---|---|
| Guanosine Derivatives | ¹³C NMR Spectroscopy | C8 Chemical Shift > 135 ppm | Syn | acs.org |
Influence of Substitutions on Molecular Conformationnih.gov
Compound List:
this compound
Guanosine
dG(C3)₂
Gace
(Deoxy)ribose
Guanine
Cytidine
Thymine
Uracil
Caffeine
Methylxanthines
Ritonavir
Coumarin derivatives
Adamantane
Calcitonin
Supramolecular Assembly and Self Organization of Triacetylguanosine Systems
G-Quadruplex and G-Quartet Formation
The fundamental building block of the supramolecular assemblies of guanosine (B1672433) derivatives is the G-quartet, a planar cyclic tetramer of guanosine molecules. These quartets are formed through Hoogsteen hydrogen bonding, where four guanine (B1146940) bases arrange in a square-planar geometry. The stacking of these G-quartets, driven by π-π interactions, leads to the formation of a G-quadruplex, a helical structure of significant biological and nanotechnological relevance.
Mechanisms of Guanosine Derivative Self-Assembly
The self-assembly of guanosine derivatives like triacetylguanosine is a hierarchical process initiated by the formation of G-quartets. This process is primarily driven by a combination of hydrogen bonding and π-π stacking interactions between the guanine bases. The hydrophobic nature of the acetyl groups in this compound further promotes aggregation in certain solvents.
The formation of G-quadruplexes from guanosine derivatives is a thermodynamically favorable process, influenced by factors such as concentration, temperature, and the presence of templating agents, most notably metal cations. The process can be described as a cascade of events:
G-Quartet Formation: Four this compound molecules associate via Hoogsteen hydrogen bonds to form a planar G-quartet.
Stacking of G-Quartets: The planar G-quartets stack on top of each other, stabilized by π-π interactions between the aromatic rings of the guanine bases. This stacking leads to the formation of a columnar structure.
Cation Templation: The central cavity of the G-quartet and the space between stacked quartets are rich in electronegative oxygen atoms from the carbonyl groups of the guanines. This creates a favorable environment for the coordination of cations, which play a crucial role in stabilizing the entire G-quadruplex structure.
Structural Motifs of Self-Assembled this compound
In the presence of certain metal ions, this compound has been shown to form discrete and well-defined supramolecular structures. One of the predominant motifs observed is an octameric assembly . This structure consists of two stacked G-quartets that are held together by a "sandwiched" metal ion.
Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) studies have been instrumental in elucidating these structural motifs. For instance, in the presence of divalent alkaline earth metal ions, this compound consistently forms octamers with the general formula [TAG]8M2+, where TAG represents this compound and M2+ is the divalent cation nih.gov.
These octameric structures exhibit a high degree of order and are characterized by:
Two stacked G-quartets: The core of the assembly.
A central metal ion: Located between the two G-quartets, coordinating with the carbonyl oxygen atoms.
Specific hydrogen bonding patterns: The involvement of N1H and N2H protons of the guanine bases in strong hydrogen bonds is confirmed by NMR spectroscopy, indicating the formation of the G-quartet structure nih.gov.
Role of Metal Ions in Directing Supramolecular Architectures
Metal ions are not passive participants in the self-assembly of this compound; they are critical directing agents that influence the stability, conformation, and stoichiometry of the resulting supramolecular architectures. The size, charge, and coordination preferences of the metal ion determine the final structure.
Monovalent Cation Effects on G-Quadruplex Formation (e.g., K+, Na+)
While specific studies on the interaction of this compound with monovalent cations are limited, extensive research on other guanosine derivatives, such as guanosine 5'-monophosphate (GMP), provides valuable insights that are likely applicable. The stabilizing effect of monovalent cations on G-quadruplexes generally follows the order K+ > Rb+ > Na+ > Cs+ ≈ Li+ mdpi.com.
Potassium (K+) ions are particularly effective at stabilizing G-quadruplex structures. The ionic radius of K+ (1.38 Å) is ideally suited to fit in the central cavity between two stacked G-quartets, where it can coordinate with the eight carbonyl oxygen atoms (O6) of the guanine bases mdpi.com. This coordination significantly enhances the stability of the G-quadruplex. The greater stabilizing effect of K+ compared to Na+ is also attributed to the lower energetic cost of dehydration for K+ mdpi.com.
| Cation | Ionic Radius (Å) | Preferred Coordination Site | Effect on G-Quadruplex Stability (General Trend) |
| K+ | 1.38 | Between two stacked G-quartets (8-fold coordination) | High stabilization |
| Na+ | 1.02 | Within the plane of a single G-quartet (4-fold coordination) | Moderate stabilization |
Divalent Alkaline Earth Metal Ion Influence (Ca2+, Sr2+, Ba2+)
The influence of divalent alkaline earth metal ions on the self-assembly of this compound has been investigated more directly. Studies using NMR and ESI-MS have demonstrated that Ca2+, Sr2+, and Ba2+ induce the formation of discrete octameric structures of this compound ([TAG]8M2+) in solution nih.gov.
These divalent cations act as templates, organizing the this compound molecules into a specific and stable supramolecular assembly. The relative binding affinity of these cations to the this compound octamer has been determined to follow the order: Sr2+ > Ba2+ > Ca2+ nih.gov. This indicates that strontium ions are the most effective at templating the formation of this particular supramolecular architecture.
| Divalent Cation | Observed Supramolecular Assembly with this compound | Relative Binding Affinity |
| Ca2+ | [TAG]8Ca2+ Octamer | Lower |
| Sr2+ | [TAG]8Sr2+ Octamer | Highest |
| Ba2+ | [TAG]8Ba2+ Octamer | Intermediate |
Cation Binding Environments and Confinement Effects within G-Quartets
The binding of cations within the G-quartet and between stacked quartets creates a unique and confined environment. The cation is shielded from the bulk solvent and interacts strongly with the electronegative oxygen atoms of the guanine carbonyl groups.
In the case of the divalent alkaline earth metal ions with this compound, the M2+ ion is "sandwiched" between the two G-quartets of the octameric assembly nih.gov. This central position allows the divalent cation to coordinate with the carbonyl oxygens from both G-quartets, effectively bridging them and locking the supramolecular structure in place. The confinement of the divalent cation within this organic scaffold leads to a highly organized and stable complex. The differences in ionic radii and coordination geometries of Ca2+, Sr2+, and Ba2+ likely account for the observed differences in their binding affinities.
Intermolecular Noncovalent Interactions in Self-Assembly
The primary driving forces for the self-assembly of this compound are highly specific and cooperative noncovalent interactions. These include a robust hydrogen-bonding network and favorable stacking interactions, which together dictate the formation and geometry of the resulting assemblies.
The foundational motif in the self-assembly of guanosine derivatives is the G-quartet (or G-tetrad), a planar structure formed by the cyclic arrangement of four guanine bases. This arrangement is stabilized by a distinctive pattern of Hoogsteen hydrogen bonds, where each guanine base acts as both a hydrogen bond donor and acceptor. researchgate.netresearchgate.net Specifically, the imino proton (N1-H) of one guanine donates to the carbonyl oxygen (O6) of an adjacent guanine, while the amino group (N2-H) donates to the N7 nitrogen of the same neighboring base. researchgate.netnih.gov This creates a highly stable, coplanar array featuring eight hydrogen bonds. nih.gov
The primary hydrogen bonds responsible for the formation of the G-quartet core in this compound systems are N-H···N and N-H···O. While O-H···N and O-H···O interactions are less central to the core G-quartet structure itself, they can play a role in interactions with solvent molecules or in stabilizing the periphery of the assemblies.
| Interaction Type | Donor Atom/Group | Acceptor Atom | Role in Assembly |
|---|---|---|---|
| N-H···O | N1-H (Imino) | O6 (Carbonyl) | Primary interaction forming the cyclic G-quartet structure. researchgate.netnih.gov |
| N-H···N | N2-H (Amino) | N7 (Imidazole) | Primary interaction complementing the N-H···O bond to complete the Hoogsteen pattern. researchgate.netnih.gov |
Once formed, the planar, electron-rich G-quartets serve as building blocks for larger assemblies through significant π-π stacking interactions. nih.gov These interactions occur between the aromatic surfaces of adjacent G-quartets, leading to the formation of columnar structures. The optimal distance for this stacking is typically between 3.2 and 3.4 Å. nih.gov The geometry of the stacking can vary, with different relative rotations between the quartets leading to distinct helical arrangements and stabilities. nih.gov
Formation of Higher-Order Assemblies (e.g., G-Wires, Discrete Octamers, Hydrogels)
The interplay of hydrogen bonding and stacking interactions enables this compound and its derivatives to form a variety of well-defined, higher-order structures. The specific architecture formed is highly dependent on environmental factors such as solvent, temperature, and the presence of templating cations. acs.org
G-Wires: The continuous stacking of G-quartets leads to the formation of columnar aggregates often referred to as "G-wires." These are nano-scale, rod-like structures that can extend over micrometers in length and possess interesting electronic and photophysical properties.
Discrete Octamers: Under specific conditions, the self-assembly process can be terminated to yield discrete, well-defined structures. For instance, N2-modified derivatives of 2′,3′,5′-O-triacetylguanosine have been shown to form stable, discrete octamers in the presence of sodium ions. nih.gov These structures consist of two G-quartets stacked in a tail-to-tail fashion, encapsulating a central cation. nih.gov The bulky N2-substituents and the acetyl groups on the ribose prevent the continuous stacking required for G-wire formation, favoring the discrete octameric species. nih.gov
Hydrogels: Guanosine-containing compounds are also known for their ability to form hydrogels in aqueous solutions. researchgate.net The self-assembly into G-quartet-based fibrillar networks creates a three-dimensional matrix that can entrap large volumes of water. Lipophilic derivatives like this compound can form organogels in non-polar solvents or can be functionalized to form hydrogels. rsc.org These materials are responsive to stimuli such as temperature and ion concentration.
| Assembly Type | Description | Key Stabilizing Factors | Reference Example |
|---|---|---|---|
| G-Wires / Columnar Aggregates | Extended, one-dimensional stacks of G-quartets. | π-π stacking, Hoogsteen H-bonding. | Stacking of G-quartets into liquid crystals. researchgate.net |
| Discrete Octamers | A distinct assembly of eight guanosine molecules (two stacked G-quartets). | Cation templating (e.g., Na⁺, K⁺), steric hindrance from substituents preventing further aggregation. | N²-(4-n-butylphenyl)-2′,3′,5′-O-triacetylguanosine forms a stable octamer with Na⁺. nih.gov |
| Hydrogels / Organogels | 3D network of self-assembled fibers entrapping solvent. | Entanglement of G-quartet-based fibers. | Guanosine derivatives forming gels in aqueous or organic solvents. researchgate.net |
Thermodynamic Stability of Self-Assembled Structures
The formation of supramolecular assemblies from this compound is a thermodynamically controlled process governed by the change in Gibbs free energy (ΔG), which incorporates both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).
The self-assembly is typically an enthalpically driven process. The formation of the eight strong hydrogen bonds within each G-quartet and the favorable π-π stacking interactions between quartets release a significant amount of energy, resulting in a large negative ΔH. d-nb.infonih.gov
| Sequence/System | Cation (mM) | Tₘ (°C) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 37°C (kcal/mol) |
|---|---|---|---|---|---|
| AGGG(TTAGGG)₃ | Na⁺ (100) | 54.0 | -54.0 | -163 | -3.5 |
| AGGG(TTAGGG)₃ | K⁺ (100) | 57.0 | -57.0 | -169 | -4.6 |
| GGG(TTAGGG)₃ | Na⁺ (100) | 63.7 | -72.7 | -192 | -13.2 |
| GGG(TTAGGG)₃ | K⁺ (100) | 69.3 | -77.5 | -202 | -14.8 |
*Data adapted from studies on telomeric DNA G-quadruplexes, which assemble via the same G-quartet stacking principles. The values represent the unfolding (destabilization) process, so the signs for ΔH and ΔS are positive in the original sources; they are presented here with a negative sign to reflect the stabilization upon folding. Data from Ref. nih.gov.
Molecular Interactions Involving Triacetylguanosine and Its Derivatives
Interaction with Nucleic Acid Components (e.g., DNA, RNA)
Triacetylguanosine and its derivatives exhibit significant interactions with nucleic acid structures, particularly in the context of self-assembly and the formation of ordered supramolecular architectures. Studies have shown that TAG molecules can self-assemble, often templated by metal ions, to form discrete structures such as octamers. These octamers are composed of two guanine (B1146940) quartets, with a metal ion sandwiched between them researchgate.net. Guanine quartets are known structural motifs found in G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich DNA and RNA sequences researchgate.netmobt3ath.com. The interaction of TAG with these nucleic acid components, especially in the presence of specific cations, highlights its capacity to mimic or influence the formation of these complex structures researchgate.net. The presence of acetyl groups on the guanosine (B1672433) moiety can influence its solubility and interaction profile compared to unmodified guanosine, facilitating specific types of molecular assembly researchgate.netgrafiati.com.
Modulation of Biological Processes through Molecular Interactions
The molecular interactions of this compound, particularly its self-assembly capabilities, hold potential for modulating biological processes or creating biomimetic systems. The formation of ordered structures like G-quartet octamers templated by metal ions, as observed with TAG, is significant because G-quadruplexes themselves are implicated in various biological functions, including telomere maintenance and gene regulation researchgate.netacademie-sciences.fr. The ability of TAG to self-assemble into stable supramolecular architectures also positions it as a promising candidate for applications in biomaterials and optoelectronics, where controlled molecular assembly can lead to desired functional properties researchgate.net. These self-assembled structures can potentially interact with biological systems or mimic biological processes at a molecular level.
Theoretical and Computational Modeling of Interactions
Theoretical and computational modeling approaches are instrumental in elucidating the complex molecular interactions involving nucleoside derivatives like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) have been employed to characterize the self-assembly of TAG with metal ions, revealing the formation of specific octameric structures researchgate.net. Computational methods, including molecular docking and Density Functional Theory (DFT), are widely used to predict binding modes, affinities, and conformational changes of molecules interacting with biological targets like DNA and RNA scielo.org.mxnih.govfrontiersin.org. These modeling strategies can provide atomic-level insights into how TAG interacts with nucleic acid components or metal ions, helping to rationalize experimental observations and predict the behavior of related derivatives. Such computational studies are vital for understanding the forces driving self-assembly and for designing new molecules with tailored interaction properties scielo.org.mxnih.govfrontiersin.orgcompsoccog.com.
Compound List:
this compound (TAG)
Guanosine
DNA
RNA
G-quadruplexes
Metal ions (e.g., Ca²⁺, Sr²⁺, Ba²⁺)
Data Table: Cation Binding Affinity for this compound Self-Assembly
Research utilizing Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) has demonstrated that 2′,3′,5′-O-triacetylguanosine (TAG) molecules self-assemble in the presence of alkaline earth metal ions (Ca²⁺, Sr²⁺, and Ba²⁺) to form discrete octamers, specifically [TAG]₈M²⁺, which consist of two guanine quartets sandwiching a metal ion researchgate.net. The relative binding affinity of these divalent cations in promoting TAG self-assembly follows a specific order:
| Divalent Cation | Relative Binding Affinity |
| Sr²⁺ | High |
| Ba²⁺ | Moderate |
| Ca²⁺ | Low |
This ordering indicates that Strontium ions (Sr²⁺) are most effective at promoting the self-assembly of TAG into these ordered structures, followed by Barium ions (Ba²⁺), and then Calcium ions (Ca²⁺) researchgate.net. This selectivity is crucial for understanding the templating role of cations in nucleoside self-assembly processes.
Applications and Research Paradigms Utilizing Triacetylguanosine
Development of Functional RNA Analogues and Probes
While the field of oligonucleotide development extensively utilizes various nucleoside analogues and fluorescent probes to study RNA structure and function, the specific role of Triacetylguanosine in this capacity is not explicitly detailed in the provided research snippets. However, other guanosine (B1672433) derivatives and fluorescent base analogues (FBAs) are recognized for their utility. For instance, tricyclic nucleobase analogues have been employed as fluorescent probes in investigating nucleic acid structures and enzyme interactions mdpi.com. Similarly, fluorescent base analogues are being explored for labeling oligonucleotide drugs, demonstrating robust photophysical properties suitable for spectroscopy and microscopy glenresearch.com. The increased lipophilicity conferred by acetylation in this compound suggests potential for altered cellular uptake or membrane interactions, which could be relevant for probe design, though direct studies using this compound as a functional RNA analogue or probe are not highlighted.
Supramolecular Materials Science and Nanotechnology
Guanosine and its derivatives are foundational molecules in supramolecular chemistry due to their inherent self-assembly capabilities, driven by hydrogen bonding and π-π stacking interactions nih.govpnas.orgunibo.it. This compound participates in these supramolecular phenomena, particularly in the formation of gels and self-assembled systems.
Guanosine's ability to self-assemble into ordered structures, such as G-quadruplexes, G-ribbons, and G-quartets, is well-documented and forms the basis for bio-inspired materials nih.govpnas.orgunibo.it. This compound has been investigated for its self-assembly behavior, particularly in the presence of alkaline earth metal ions like Ca2+, Sr2+, and Ba2+ acs.org. Such modified guanosine derivatives contribute to the development of complex supramolecular architectures with potential applications in nanotechnology kosmospublishers.comub.edu.
Research into guanosine-based amphiphiles, often synthesized by modifying the ribose sugar with lipophilic chains and hydrophilic groups, has shown promise in various applications researchgate.net. These amphiphiles can form G-tetrads and exhibit ionophoric activity, mediating the transport of ions across phospholipid bilayers researchgate.net. While this compound's acetylation increases its lipophilicity, making it potentially relevant for membrane interactions, specific studies detailing its design as an amphiphile for membrane studies are not prominently featured in the provided literature. However, the general principle of modifying guanosine to create amphiphilic structures for biological interaction studies is established researchgate.net.
Guanosine derivatives are recognized for their capacity to form gels, both organogels and hydrogels, through self-assembly processes nih.govunibo.itacs.orgdntb.gov.uaacs.orgresearchgate.netacs.org. These gels are formed by the creation of three-dimensional networks that immobilize solvents uniroma1.it. This compound has been implicated in self-assembly processes that contribute to gel formation, particularly in conjunction with metal ions acs.orgdntb.gov.ua. For example, a related derivative, 8-methoxy-2',3',5'-tri-O-acetylguanosine, has been identified as a hydrogelator capable of forming helical assemblies and gelling biological media acs.org. The ability of guanosine derivatives to form gels is a key aspect of their application in supramolecular materials science.
Precursor in Medicinal Chemistry Research for Nucleoside Analog Synthesis
Nucleoside analogues are a vital class of compounds in medicinal chemistry, serving as therapeutic agents against viral infections and cancers nih.govbeilstein-journals.orgmdpi.com. The synthesis of these analogues often involves strategic modifications of the nucleobase or sugar moieties nih.govbeilstein-journals.org. While this compound itself is a modified nucleoside, its role as a precursor for synthesizing other nucleoside analogues is not explicitly detailed in the provided snippets. However, its increased lipophilicity due to acetylation could potentially influence its utility in synthetic strategies or as a starting point for further chemical modifications in the pursuit of novel therapeutic compounds ontosight.ai.
Advanced Spectroscopic and Computational Methodologies in Triacetylguanosine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-invasive tool for probing the structure, dynamics, and environment of Triacetylguanosine at an atomic level. Both solid-state and solution-state NMR techniques provide complementary information crucial for a comprehensive understanding of this compound.
Solid-state NMR (ssNMR) is indispensable for characterizing the supramolecular structures of this compound, particularly in its aggregated or crystalline forms where solution NMR is not feasible. nih.govresearchgate.net Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, which would otherwise lead to broad, uninformative spectra in solid samples. researchgate.netnih.gov
High-resolution ssNMR, particularly using ¹H and ¹³C nuclei, can identify the self-assembly patterns of guanosine (B1672433) derivatives, such as ribbon-like or quartet-like structures. nih.govresearchgate.net The chemical shifts of protons involved in hydrogen bonding, such as the NH proton, are highly sensitive to the specific bonding arrangement (e.g., NH···N vs. NH···O), allowing researchers to distinguish between different supramolecular architectures. nih.gov For instance, a higher ¹H chemical shift (13-15 ppm) for the imino proton is characteristic of ribbon-like assemblies, whereas a shift of 10-11 ppm suggests a quartet-like arrangement. nih.govresearchgate.net
NMR crystallography integrates ssNMR data with computational methods, such as gauge-including projector-augmented wave (GIPAW) calculations, to refine and validate crystal structures. nih.govnih.gov This hybrid approach is particularly valuable when single crystals suitable for diffraction cannot be obtained. nih.gov By comparing experimentally measured chemical shifts with those calculated for a proposed structure, the accuracy of the structural model can be confirmed. nih.gov Furthermore, advanced techniques like ¹H double-quantum (DQ) CRAMPS (Combined Rotation and Multiple-Pulse Spectroscopy) can reveal proton-proton proximities, providing direct evidence of the spatial arrangement of molecules within the supramolecular assembly. nih.gov
Table 1: Application of Solid-State NMR in Guanosine Derivative Structural Analysis
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| ¹H MAS NMR | Identifies hydrogen bonding patterns (e.g., ribbons vs. quartets) through chemical shifts of NH and NH₂ protons. nih.govresearchgate.net | Elucidation of the fundamental hydrogen-bonding motifs that drive the self-assembly of this compound molecules. |
| ¹³C MAS NMR | Probes the local chemical environment of each carbon atom, providing a fingerprint of the molecular conformation and packing. | Characterization of the conformational state of the ribose and guanine (B1146940) moieties within the solid-state structure. |
| NMR Crystallography (ssNMR + GIPAW) | Refines and validates atomic-level crystal structures by correlating experimental and calculated NMR parameters. nih.govnih.gov | Provides a highly detailed and accurate model of the this compound supramolecular structure, even in the absence of high-quality single crystals. |
| ¹H DQ-MAS NMR | Determines through-space proximities between protons, mapping the intermolecular arrangement. nih.gov | Defines the relative orientation and packing of adjacent this compound molecules in an aggregate. |
In solution, this compound may exist in a dynamic equilibrium between different conformations or engage in intermolecular interactions. Solution-state NMR is the primary tool for investigating these phenomena. Two-dimensional heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful. nih.gov
By monitoring the chemical shifts and intensities of ¹H and ¹⁵N signals, researchers can study the conformational dynamics of the molecule. nih.gov For example, the presence of multiple peaks for a single residue can indicate a slow exchange between distinct conformational states. nih.gov This approach has been used to study the "state 1" and "state 2" conformations of Ras proteins bound to guanosine triphosphate (GTP), revealing global structural rearrangements. nih.gov A similar methodology could be applied to this compound to characterize its conformational landscape in different solvent environments or upon binding to other molecules.
Selective isotope labeling, such as introducing ¹⁵N at specific positions like the N9 of guanine, can simplify complex spectra and enhance sensitivity, which is especially useful for studying large RNA molecules or molecular aggregates. researchgate.netnih.govchemrxiv.orgnih.gov The narrow NMR lines and favorable relaxation properties of the ¹⁵N9 nucleus make it an attractive probe for dynamics studies. nih.gov Such strategies would be highly beneficial in pinpointing specific interaction sites on the this compound molecule.
The self-assembly of guanosine derivatives is often mediated by cations. Elucidating the precise binding environment of these cations is crucial for understanding the structure and stability of the resulting aggregates. While common cations like potassium (K⁺) lack suitable NMR-active isotopes, calcium (Ca²⁺) offers the possibility of direct observation through ⁴³Ca NMR. nih.govrsc.org
Despite its challenges, including very low natural abundance (0.135%) and a quadrupolar nucleus (I = 7/2), ⁴³Ca NMR provides unique insights into the calcium coordination environment. rsc.org The ⁴³Ca chemical shift is sensitive to the nature of the coordinating ligands (e.g., carboxylate vs. water) and the Ca-O bond distances. nih.govrsc.org Furthermore, the quadrupolar interaction, which affects the NMR lineshape, can provide information about the symmetry of the binding site. rsc.org
For this compound research, ⁴³Ca NMR, likely requiring ⁴³Ca isotopic enrichment, could be used to directly probe the interaction of Ca²⁺ ions with the guanine base or the acetylated ribose, confirming the location of the binding site and characterizing its geometry. nih.gov Heteronuclear correlation experiments, such as ¹³C-⁴³Ca TRAPDOR (Transfer of Population Double Resonance), can even identify carbon atoms in close proximity to the bound calcium ion, mapping the binding pocket in detail. nih.gov
Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone of this compound research, offering high sensitivity for molecular weight determination, aggregate characterization, and metabolite identification.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique exceptionally well-suited for studying non-covalent assemblies, such as the aggregates and G-quadruplexes that this compound may form. nih.govnih.govacs.org ESI allows for the transfer of these large, intact complexes from solution into the gas phase for mass analysis. nih.govnih.gov
This technique can rapidly determine the stoichiometry of aggregates, revealing how many this compound units are involved and how many cations are bound. nih.govoup.com ESI-MS has been extensively used to study G-quadruplexes formed by guanine-rich DNA sequences, demonstrating its ability to detect different folded conformations and their complexes with ligands. nih.govacs.org A significant advantage of ESI-MS is its sensitivity and low sample consumption. nih.gov
A critical consideration in ESI-MS studies of guanosine aggregates is the choice of solvent and buffer. To preserve the native structure, which is often stabilized by potassium ions, specialized conditions are needed because high salt concentrations can suppress the ESI signal. acs.org Ammonium (B1175870) acetate (B1210297) is often used as a volatile buffer that can mimic the role of potassium in stabilizing the structure while being compatible with MS analysis. nih.govoup.com
Table 2: ESI-MS for Analysis of Guanosine-based Supramolecular Assemblies
| Parameter | Analytical Approach | Insights Provided |
|---|---|---|
| Stoichiometry | Analysis of m/z values in a single spectrum. | Determines the number of this compound monomers and cations in an aggregate. nih.gov |
| Binding Affinity | Titration experiments or analysis of relative ion intensities. | Quantifies the strength of interaction between this compound and ligands or cations. nih.govacs.org |
| Conformation | Use of specific ESI-compatible buffers (e.g., ammonium acetate) and ion mobility MS. | Helps preserve and probe the gas-phase structure of aggregates, distinguishing between different topologies. oup.com |
| Ligand Screening | High-throughput analysis of this compound in the presence of various small molecules. | Efficiently identifies potential ligands that bind to and stabilize this compound aggregates. acs.org |
When studying the metabolic fate of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. chromatographyonline.comnih.gov This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry to identify and quantify metabolites in complex biological matrices. shimadzu.eunih.gov
Often, metabolites of nucleosides are polar and exhibit poor ionization efficiency, making them difficult to detect. nih.gov To overcome this, a chemical derivatization step is frequently employed prior to LC-MS/MS analysis. nih.govnih.govyoutube.com Derivatization involves reacting the metabolite with a reagent to attach a chemical group that enhances its chromatographic retention (on reversed-phase columns) and improves its ionization efficiency, thereby increasing analytical sensitivity. nih.gov
The typical workflow involves sample preparation (e.g., extraction from plasma or urine), derivatization, separation by LC, and analysis by MS/MS. shimadzu.eunih.gov In the mass spectrometer, a precursor ion corresponding to the derivatized metabolite is selected and fragmented to produce a characteristic pattern of product ions, which serves as a highly specific fingerprint for confident identification and quantification. youtube.com This approach allows for the development of robust and high-throughput methods for tracking this compound metabolites in various biological studies. chromatographyonline.comshimadzu.eu
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography is a premier technique for elucidating the precise three-dimensional atomic arrangement of a molecule. nih.gov The methodology involves crystallizing the purified compound and exposing the crystal to an X-ray beam. The resulting diffraction pattern is then analyzed to calculate an electron density map, from which the molecular structure can be built and refined. nih.gov
For this compound, this technique would yield high-resolution data on bond lengths, bond angles, and the conformation of the ribose sugar and guanine base. This information is fundamental for understanding its steric and electronic properties. The process reveals the molecule's crystal packing symmetry and the dimensions of the unit cell, which is the repeating unit of the crystal. nih.gov The intensities of the diffraction spots are crucial as they contain the structural information needed to determine the "structure factors" for calculating the electron density map. nih.gov Although a crystal structure may appear as a single entity, it can contain nano-sized channels within its architecture, a feature that can be revealed through crystallographic analysis. weizmann.ac.il The final refined structure provides an accurate model for understanding its biological function and for use in computational studies.
Table 1: Key Stages and Outputs of X-ray Crystallography
| Stage | Description | Key Output |
|---|---|---|
| Crystallization | A high-purity, concentrated solution of this compound is induced to form a well-ordered, single crystal. | Single crystals suitable for diffraction. |
| Data Collection | The crystal is mounted and exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector. | A series of diffraction images. |
| Data Processing | The positions and intensities of the diffraction spots are measured from the images to determine the unit cell dimensions and space group. | A list of indexed reflection intensities. |
| Structure Solution | The "phase problem" is solved using various methods to calculate an initial electron density map. | An initial electron density map. |
| Model Building & Refinement | An atomic model of this compound is built into the electron density map and computationally refined to best fit the experimental data. | A high-resolution 3D atomic model (PDB file), R-factor, and R-free values. researchgate.net |
Circular Dichroism (CD) Spectroscopy for Secondary Structure and Conformational Changes
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the structure and conformational behavior of molecules. mdpi.com It measures the differential absorption of left and right circularly polarized light, which is particularly useful for studying chiral molecules like this compound.
This method is invaluable for detecting subtle changes in molecular conformation that may occur due to variations in the environment (e.g., solvent, temperature) or upon interaction with other biomolecules. mdpi.com For instance, if this compound were to bind to a protein or form a self-assembled structure like a hydrogel, CD spectroscopy could monitor the resulting conformational changes in real-time. nih.gov The technique is non-destructive, requires a relatively small amount of sample, and can provide information on secondary structure alterations and rearrangements that happen during binding events. mdpi.com Modern advancements have led to high-throughput circular dichroism (HTCD) systems, allowing for more rapid analysis. mdpi.com
Table 2: Application of CD Spectroscopy in this compound Research
| Application Area | Information Gained | Characteristic Spectral Region |
|---|---|---|
| Conformational Analysis | Provides a spectral fingerprint of the dominant solution-state conformation of this compound. | Far-UV (190-250 nm) |
| Interaction Studies | Detects changes in the CD spectrum upon binding to targets (e.g., proteins, nucleic acids), indicating induced conformational changes. nih.gov | Far-UV and Near-UV (250-350 nm) |
| Stability Assessment | Monitors conformational changes as a function of temperature or chemical denaturants to assess structural stability. | Far-UV (190-250 nm) |
| Self-Assembly | Characterizes the formation of higher-order structures, such as G-quadruplexes or gels, which have distinct CD signatures. | Far-UV and Near-UV (250-350 nm) |
Computational and Theoretical Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental data, offering insights into the properties and behavior of this compound at an atomic level.
The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of structural elucidation in the solid state. epj-conferences.org Density Functional Theory (DFT) has become a primary computational method for this purpose, balancing accuracy with efficiency. mdpi.com Specifically, the gauge-including projector augmented wave (GIPAW) method is widely used within a DFT framework to calculate NMR chemical shifts for periodic systems like organic crystals. mdpi.comrsc.orgrsc.org
This approach allows for the assignment of signals in experimental NMR spectra to specific atoms within the this compound molecule. mdpi.com Research has shown that the choice of the functional (e.g., PBE, PBE0) and the quality of the input crystal structure significantly impact the accuracy of the predicted chemical shifts. rsc.orgrsc.org Studies indicate that using hybrid functional geometries and chemical shift calculations can reduce errors by 40-60% compared to experiment for ¹³C and ¹⁵N shifts. rsc.orgrsc.org This predictive power is crucial for refining or validating experimentally determined structures.
Table 3: Comparison of DFT Methods for ¹³C and ¹⁵N NMR Chemical Shift Prediction in Organic Crystals
| Functional Combination (Geometry + Shift Calculation) | Nucleus | RMSE (ppm) | MAE (ppm) |
|---|---|---|---|
| PBE-D3(BJ) + PBE | ¹³C | 4.4 | 3.3 |
| PBE-D3(BJ) + PBE0 | ¹³C | 2.5 | 1.8 |
| PBE0-D3(BJ) + PBE0 | ¹³C | 2.4 | 1.7 |
| PBE-D3(BJ) + PBE | ¹⁵N | 12.3 | 9.9 |
| PBE-D3(BJ) + PBE0 | ¹⁵N | 6.5 | 5.2 |
| PBE0-D3(BJ) + PBE0 | ¹⁵N | 5.0 | 4.1 |
Data derived from a benchmark study on organic crystals. rsc.org
Quantum chemistry calculations are essential for investigating the intricate interactions between molecules and metal ions. arxiv.org Guanosine and its derivatives are well-known for their ability to coordinate with metal ions, often forming specific structural motifs like G-quadruplexes where a metal ion is confined within a central channel.
Quantum chemical methods can be used to model the binding of various metal ions to this compound. These calculations can determine the preferred coordination geometry, binding energies, and the effect of the metal ion on the electronic structure and conformation of the nucleoside. Such studies are critical for understanding the role of metal ions in stabilizing higher-order structures involving this compound and for designing systems with specific metal-binding properties. Trapped-ion quantum simulators represent a frontier in this field, offering a platform to solve complex quantum chemistry problems. arxiv.orgaps.org
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing how a small molecule like this compound interacts with a biological target, such as an enzyme or receptor. nih.govnih.gov
Molecular docking predicts the preferred orientation and binding affinity of the ligand within the active site of a protein. nih.gov Following docking, MD simulations are performed to assess the stability of the predicted complex over time. nih.gov These simulations model the atomic movements, providing insights into the flexibility of the complex and the key noncovalent interactions (e.g., hydrogen bonds) that maintain binding. nih.govmdpi.com This dual approach is instrumental in screening potential biological targets for this compound and in understanding the molecular basis of its activity, guiding further experimental investigation. nih.gov
Table 4: Workflow for Predicting Molecular Interactions
| Step | Technique | Objective | Output |
|---|---|---|---|
| 1. System Preparation | Computational Modeling | Prepare 3D structures of this compound (ligand) and the target protein (receptor). | Optimized and energy-minimized structures. |
| 2. Molecular Docking | Docking Algorithms | Predict the most favorable binding pose(s) of the ligand in the receptor's binding site. | A ranked list of binding poses with corresponding binding energy scores. nih.gov |
| 3. Complex Setup | System Building Tools | Place the best-docked complex in a simulated physiological environment (water, ions). | A simulation-ready system file. |
| 4. Molecular Dynamics | MD Simulation Engines (e.g., GROMACS) | Simulate the movement of all atoms in the complex over a set time (e.g., 100 ns) to test for stability. nih.gov | Trajectory file showing atomic motion over time. |
| 5. Analysis | Trajectory Analysis Tools | Calculate parameters like RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), and hydrogen bond occupancy. | Data on binding stability, key interacting residues, and conformational changes. |
Rheological Characterization of Soft Materials
Rheology is the study of the flow and deformation of materials, providing critical information about the mechanical properties of soft matter such as hydrogels. researchgate.netnih.gov Guanosine derivatives can self-assemble into hydrogels, and this compound could potentially be used as a component in such materials. Rheological characterization is essential for understanding the structure and stability of these materials for potential applications.
Dynamic rheological measurements, typically performed on a rheometer, can determine key parameters like the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. researchgate.net By measuring G' and G'' as a function of frequency, strain, or time, one can characterize the gelation process, determine the gel's stiffness, and assess its stability under shear stress. nih.gov This information is vital for designing materials with specific mechanical properties for applications in fields like tissue engineering or controlled release. nih.govnih.gov
| Yield Stress | τy | The minimum stress required to initiate flow in a structured fluid. | Defines the transition from solid-like to liquid-like behavior under stress. researchgate.net |
Chromatographic Purification and Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the purification and analytical assessment of this compound. This method offers high resolution and sensitivity, making it indispensable for separating this compound from reaction mixtures and for verifying its purity. The selection of chromatographic conditions, including the stationary phase, mobile phase composition, and detection method, is critical for achieving optimal separation.
Principles of HPLC in this compound Separation
The separation of this compound by HPLC is primarily governed by its partitioning behavior between a nonpolar stationary phase and a more polar mobile phase, a technique known as reversed-phase HPLC (RP-HPLC). The acetyl groups in this compound increase its hydrophobicity compared to unsubstituted guanosine, leading to stronger retention on a nonpolar stationary phase, such as a C18 column.
Elution of this compound is achieved by carefully modulating the composition of the mobile phase, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. By gradually increasing the concentration of the organic solvent (a technique called gradient elution), the analyte is progressively eluted from the column. The specific retention time of this compound is a key parameter for its identification and quantification.
Detailed Research Findings
Research involving the synthesis and purification of nucleoside analogs frequently employs HPLC. In the context of this compound and its derivatives, preparative and semi-preparative HPLC are often utilized for isolation. For instance, in the synthesis of modified oligoribonucleotides, a C18 reversed-phase column is commonly used for purification. rsc.org The mobile phase often incorporates a buffer system, such as triethylammonium (B8662869) acetate (TEAA) or ammonium bicarbonate, to control pH and improve peak shape. rsc.orgnih.gov
In one documented purification of a related compound, a semi-preparative HPLC method utilized a C18 column with a gradient of acetonitrile in 0.1 M triethylammonium acetate buffer (pH 7) at a flow rate of 3 mL/min. rsc.org This approach allows for the efficient separation of the desired acetylated nucleoside from other components of the reaction mixture. While specific retention times are highly dependent on the exact system and conditions, this methodology demonstrates a robust strategy for the purification of acetylated guanosine derivatives.
For analytical purposes, HPLC is used to assess the purity of synthesized this compound. A typical analytical setup would involve a C18 column with a faster gradient and a lower flow rate compared to preparative methods. UV detection is commonly employed, as the purine (B94841) ring of guanosine exhibits strong absorbance in the UV spectrum, typically around 260 nm.
Table 1: Representative HPLC Parameters for the Analysis and Purification of this compound and Related Compounds
| Parameter | Analytical HPLC | Preparative/Semi-Preparative HPLC |
| Stationary Phase | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-Phase C18 (e.g., 10 x 250 mm) |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7 or Water with 0.1% Formic Acid | 0.1 M Triethylammonium Acetate (TEAA), pH 7 or 0.1 M Ammonium Bicarbonate |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | Example: 5% to 85% B over 20-30 minutes | Example: 5% to 85% B over 20 minutes |
| Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 5.0 mL/min |
| Detection | UV at ~260 nm | UV at ~260 nm |
| Injection Volume | 5 - 20 µL | 100 - 500 µL or larger |
This table presents typical starting conditions for method development. Actual parameters may vary based on the specific instrument, column, and sample matrix.
Sample Preparation and Analysis Workflow
Prior to HPLC analysis, a sample containing this compound is typically dissolved in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile. The sample is then filtered through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter that could clog the HPLC column.
During analysis, the prepared sample is injected into the HPLC system. The data acquisition software records the chromatogram, which plots the detector response (absorbance) against time. The peak corresponding to this compound can be identified by its characteristic retention time, which can be confirmed by running a pure standard under the same conditions. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. For preparative runs, fractions are collected as the peak of interest elutes from the column. The purity of these collected fractions can then be re-assessed using analytical HPLC.
Future Research Directions and Emerging Paradigms for Triacetylguanosine Studies
Exploration of Novel Derivatization Chemistries
Future investigations into triacetylguanosine will likely prioritize the development of new derivatization strategies to expand its functional capabilities. While the acetyl groups provide a foundational level of modification, further chemical alterations to the guanine (B1146940) base, the ribose sugar, and the acetyl groups themselves can unlock a vast chemical space with tailored properties.
Key research directions may include:
Site-Specific Modifications: Developing synthetic routes that allow for the precise modification of specific positions on the this compound molecule. This could involve the introduction of fluorescent tags, cross-linking agents, or bioactive moieties to create multifunctional derivatives. researchgate.net
Dynamic Chemistries: Incorporating reversible covalent bonds or stimuli-responsive groups into the this compound structure. This would enable the creation of "smart" materials that can change their properties in response to external signals such as pH, light, or specific biomolecules.
Polymer Conjugation: Attaching this compound to biocompatible polymers to create novel biomaterials with enhanced stability, solubility, and specific targeting capabilities. nih.govmdpi.com These conjugates could find applications in drug delivery and tissue engineering.
A summary of potential derivatization strategies is presented in the table below:
| Derivatization Strategy | Potential Functional Outcome | Relevant Research Area |
| Introduction of fluorophores | Development of fluorescent probes for bioimaging | Molecular Tools and Probes |
| Incorporation of photo-cleavable linkers | Light-controlled release of therapeutic agents | Drug Delivery |
| Attachment of cell-penetrating peptides | Enhanced intracellular delivery | Bioengineering |
| Polymerization into novel materials | Creation of biocompatible scaffolds and hydrogels | Nanomaterials Science |
These novel derivatization chemistries will be instrumental in tailoring the properties of this compound for specific applications, moving beyond its current uses and into new realms of scientific inquiry.
Advanced Understanding of Supramolecular Assembly Mechanisms
The self-assembly of guanosine (B1672433) derivatives into higher-order structures like G-quadruplexes, ribbons, and hydrogels is a key area of research. benthamdirect.comtu-chemnitz.dersc.orgsigmaaldrich.com A deeper understanding of the supramolecular assembly of this compound is crucial for controlling the morphology and function of the resulting nanomaterials.
Future studies are expected to focus on:
Hierarchical Self-Assembly: Investigating the multi-step process of how individual this compound molecules assemble into larger, more complex structures. acs.org This involves understanding the interplay of hydrogen bonding, π-π stacking, and hydrophobic interactions. rsc.org
Kinetic vs. Thermodynamic Control: Elucidating the factors that govern the formation of either kinetically trapped or thermodynamically stable supramolecular structures. This knowledge will allow for the precise control over the final assembly.
Computational Modeling: Utilizing advanced computational techniques to simulate and predict the self-assembly behavior of this compound and its derivatives under various conditions. This can provide valuable insights into the assembly process at the molecular level.
The table below outlines key factors influencing the supramolecular assembly of guanosine derivatives:
| Factor | Influence on Assembly | Examples of Resulting Structures |
| Solvent Polarity | Affects the strength of hydrogen bonds and hydrophobic interactions | Ribbons in non-polar solvents, G-quadruplexes in the presence of cations |
| Cation Presence | Templates the formation of G-quadruplexes | G-quadruplexes stabilized by K+ or Na+ ions researchgate.net |
| Temperature | Influences the kinetics and thermodynamics of assembly | Reversible gelation of guanosine-based hydrogels |
| Molecular Structure | Substituents on the guanosine core can direct the assembly pathway | Lipophilic derivatives forming ribbon-like structures tu-chemnitz.deacs.org |
A more profound understanding of these assembly mechanisms will enable the rational design of this compound-based materials with precisely controlled architectures and functions.
Integration with Bioengineering and Nanomaterials Science
The biocompatibility and self-assembling nature of this compound make it an attractive building block for various bioengineering and nanomaterials science applications. benthamdirect.com Future research will likely focus on integrating this compound into functional systems for biomedical purposes.
Emerging areas of interest include:
Drug Delivery Systems: Developing this compound-based nanoparticles and hydrogels for the controlled release of therapeutic agents. astrazeneca.comnih.govresearchgate.net The ability to functionalize these systems with targeting ligands could enable site-specific drug delivery. nih.govmdpi.com
Tissue Engineering Scaffolds: Fabricating 3D scaffolds from this compound hydrogels to support cell growth and tissue regeneration. The tunable mechanical properties of these hydrogels make them suitable for a variety of tissue types.
Biosensors: Creating sensitive and selective biosensors based on the specific interactions of this compound assemblies with target biomolecules. For example, G-quadruplex structures can be designed to bind to specific proteins or nucleic acid sequences.
Functionalized Nanoparticles: Using this compound to modify the surface of nanoparticles, thereby improving their biocompatibility and enabling targeted delivery. nih.govnih.govresearchgate.net
The table below summarizes the potential applications of this compound in these fields:
| Application Area | Role of this compound | Potential Benefit |
| Drug Delivery | Forms the core of nanoparticles or the matrix of hydrogels | Biocompatible, tunable release kinetics, potential for targeting |
| Tissue Engineering | Provides a 3D scaffold for cell culture | Biocompatible, biodegradable, supports cell adhesion and proliferation |
| Biosensing | Acts as a recognition element for specific analytes | High specificity and sensitivity through supramolecular interactions |
| Nanomaterials | Surface functionalization of nanoparticles | Improved biocompatibility, enhanced stability, targeted delivery |
The integration of this compound with these advanced technologies holds significant promise for addressing key challenges in medicine and materials science.
Development of this compound-Based Molecular Tools and Probes
The unique structural and recognition properties of this compound can be harnessed to develop novel molecular tools and probes for biological research. nih.gov These tools could provide new ways to study complex biological processes at the molecular level.
Future research in this area may involve:
Fluorescent Probes: Designing this compound derivatives that exhibit changes in their fluorescence properties upon binding to specific targets. nih.govrsc.orgnih.govsemanticscholar.org These probes could be used to visualize the distribution and dynamics of biomolecules within living cells.
Molecular Beacons: Developing molecular beacons based on this compound-containing oligonucleotides that signal the presence of a target nucleic acid sequence through a conformational change and subsequent fluorescence emission. nih.gov
Affinity Labels: Creating this compound-based affinity labels that can be used to identify and characterize guanosine-binding proteins and enzymes. nih.gov
Probes for G-Quadruplexes: Utilizing this compound as a component of synthetic probes to study the formation and biological function of G-quadruplex structures in the genome. mdpi.comtudelft.nlnih.govglenresearch.com
The table below highlights the types of molecular tools that could be developed from this compound:
| Molecular Tool | Principle of Operation | Potential Application |
| Fluorescent Probe | Target binding induces a change in fluorescence | Imaging of specific ions, proteins, or nucleic acids |
| Molecular Beacon | Hybridization to a target sequence opens a hairpin structure, separating a fluorophore and quencher | Detection of specific mRNA or DNA sequences |
| Affinity Label | Covalently modifies the active site of a target protein | Identification of drug targets and characterization of enzyme mechanisms |
| G-Quadruplex Probe | Binds to or mimics G-quadruplex structures | Studying the role of G-quadruplexes in gene regulation and disease |
The development of these sophisticated molecular tools will undoubtedly contribute to a deeper understanding of fundamental biological processes and may lead to the discovery of new therapeutic targets.
Q & A
What experimental strategies optimize the synthesis of triacetylguanosine while addressing low yields in bromination reactions?
Basic Research Focus
this compound derivatives, such as 2-bromo-2',3',5'-triacetylinosine, are synthesized via bromination using bromoform and n-pentyl nitrite at 90°C for 30 minutes, yielding ~35% . To improve efficiency:
- Reaction Optimization : Test alternative nitrosylating agents (e.g., isoamyl nitrite) or solvents to enhance reactivity.
- Temperature Gradients : Evaluate stepwise temperature adjustments to minimize side reactions.
- Purification Protocols : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate products.
How can researchers characterize the regioselectivity of acetylation in this compound?
Basic Research Focus
Structural confirmation of acetylation sites (2',3',5') requires:
- NMR Spectroscopy : Compare H and C NMR spectra to reference data for acetyl group assignments .
- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular ions (e.g., m/z 409.35 for CHNO) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry.
What mechanistic insights explain the substrate limitations in this compound functionalization?
Advanced Research Focus
The bromination method in fails for substrates beyond guanosine derivatives due to:
- Electronic Effects : Electron-deficient purine bases may resist nitrosylation.
- Steric Hindrance : Bulky acetyl groups at 2',3',5' positions could block reactive sites.
Methodological Approach : - Computational Modeling : Perform DFT calculations to map transition states and steric/electronic barriers.
- Kinetic Studies : Monitor reaction intermediates via in-situ IR spectroscopy.
How should researchers resolve contradictions in reported biological activities of this compound analogs?
Advanced Research Focus
Discrepancies in antiviral or anticancer activity data may stem from:
- Purity Variability : Impurities >5% (e.g., in >95% pure samples ) can skew bioassays.
- Assay Conditions : Differences in cell lines or incubation times (e.g., 24h vs. 48h).
Resolution Strategy : - Replication Studies : Reproduce assays under standardized protocols.
- Meta-Analysis : Aggregate datasets from multiple studies to identify trends .
What protocols ensure the stability of this compound during long-term storage?
Basic Research Focus
this compound degrades under light or humidity. Recommended practices:
- Storage : -20°C in amber vials with desiccants .
- Stability Testing : Use HPLC to monitor degradation products monthly.
- Lyophilization : Freeze-dry samples to extend shelf life.
How can researchers design this compound derivatives for targeted antiviral applications?
Advanced Research Focus
To enhance antiviral potency:
- Structure-Activity Relationship (SAR) : Modify acetyl groups with bioisosteres (e.g., trifluoroacetyl) .
- In Silico Screening : Dock derivatives into viral polymerase active sites using AutoDock Vina.
- In Vitro Testing : Prioritize derivatives with IC < 10 μM in plaque reduction assays.
What analytical challenges arise in quantifying this compound in complex biological matrices?
Advanced Research Focus
Matrix interference (e.g., plasma proteins) complicates detection. Solutions:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges.
- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective quantification .
- Internal Standards : Deuterated analogs (e.g., this compound-d) improve accuracy.
How does the purity grade of this compound impact crystallography outcomes?
Basic Research Focus
Low-purity samples (<95% ) produce poor-quality crystals. Mitigation steps:
- Recrystallization : Purify via slow evaporation in ethanol/water mixtures.
- HPLC Validation : Confirm purity before crystallization trials.
- Additive Screening : Introduce co-crystallants (e.g., polyethylene glycol) to enhance lattice formation.
What methodologies address data gaps in this compound’s pharmacokinetic properties?
Advanced Research Focus
Limited absorption/distribution data require:
- In Vivo Studies : Administer radiolabeled C-triacetylguanosine to track biodistribution.
- Compartmental Modeling : Fit plasma concentration-time curves to two-compartment models.
- Metabolite Profiling : Use UPLC-QTOF to identify phase I/II metabolites .
How can researchers formulate high-impact research questions on this compound’s understudied applications?
Advanced Research Focus
Identify gaps via:
- Systematic Reviews : Analyze 50+ papers using PRISMA guidelines to pinpoint understudied areas (e.g., immunomodulatory effects) .
- Comparative Studies : Benchmark this compound against similar nucleosides (e.g., triacetyladenosine) .
- Hypothesis Generation : Use tools like FRASE to mine semantic connections in literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
